molecular formula C7H14N2O4 B14757895 (2R,3R,4R,5S)-3,4,5-Trihydroxy-N-methyl-2-piperidinecarboxamide

(2R,3R,4R,5S)-3,4,5-Trihydroxy-N-methyl-2-piperidinecarboxamide

Cat. No.: B14757895
M. Wt: 190.20 g/mol
InChI Key: OMFYJGAPDQWVPG-UHFFFAOYSA-N
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Description

(2R,3R,4R,5S)-3,4,5-Trihydroxy-N-methyl-2-piperidinecarboxamide is an organic compound belonging to the class of piperidines Piperidines are characterized by a saturated aliphatic six-member ring containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5S)-3,4,5-Trihydroxy-N-methyl-2-piperidinecarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives and methylamine.

    Hydroxylation: The introduction of hydroxyl groups at the 3, 4, and 5 positions of the piperidine ring is achieved through hydroxylation reactions. This can be done using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions.

    Carboxamide Formation: The carboxamide functional group is introduced by reacting the hydroxylated piperidine with methylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform reaction conditions and efficient mixing of reagents.

    Continuous Flow Synthesis: Implementing continuous flow synthesis techniques to enhance reaction efficiency and yield.

    Purification: Employing advanced purification methods such as chromatography and crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5S)-3,4,5-Trihydroxy-N-methyl-2-piperidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇).

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl₂) in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

(2R,3R,4R,5S)-3,4,5-Trihydroxy-N-methyl-2-piperidinecarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5S)-3,4,5-Trihydroxy-N-methyl-2-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and carboxamide functional group allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4R,5S)-2-(Hydroxymethyl)-1-nonylpiperidine-3,4,5-triol: Another piperidine derivative with multiple hydroxyl groups.

    (2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]piperidine hydrochloride: A piperidine derivative with benzyloxy substituents.

Uniqueness

(2R,3R,4R,5S)-3,4,5-Trihydroxy-N-methyl-2-piperidinecarboxamide is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxamide functional groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C7H14N2O4

Molecular Weight

190.20 g/mol

IUPAC Name

3,4,5-trihydroxy-N-methylpiperidine-2-carboxamide

InChI

InChI=1S/C7H14N2O4/c1-8-7(13)4-6(12)5(11)3(10)2-9-4/h3-6,9-12H,2H2,1H3,(H,8,13)

InChI Key

OMFYJGAPDQWVPG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1C(C(C(CN1)O)O)O

Origin of Product

United States

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